(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine
Description
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine is a secondary amine featuring a 4-methoxy-substituted benzyl group and a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₄H₁₆N₂O, with a calculated molecular weight of 228.29 g/mol (inferred from structural analogs in ).
For instance, derivatives like DMMA ([decyl-(4-methoxy-benzyl)-methyl-amine]) exhibit anti-inflammatory and anti-oxidative properties by modulating JNK, p38 MAPK, and NF-κB pathways (). This hints at possible therapeutic applications for the target compound, though direct biological data remain unverified.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSTFNTFFKSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357940 | |
| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121020-62-0 | |
| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most extensively documented synthesis involves reductive amination between a cyanohydrin derivative and a pyridin-2-yl-methylamine precursor. The general reaction scheme proceeds as follows:
Key reactants include:
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Cyanohydrin (III) : Synthesized from 1-(3-chloro-4-fluoro-benzoyl)-piperidin-4-one via epoxidation and subsequent treatment with hydrogen fluoride-pyridine.
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Pyridin-2-yl-methylamine (IV) : Prepared through multi-step sequences involving chlorination, amidation, and lithium aluminum hydride reduction.
Optimization of Reaction Conditions
Industrial-scale production requires meticulous parameter control:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes solubility of intermediates |
| Temperature | 20–25°C (room temperature) | Prevents decomposition |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Enhances reaction rate by maintaining alkalinity |
| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selective for imine reduction |
| Additive | Iron sulfate (FeSO₄·7H₂O) | Suppresses cyanide-mediated side reactions |
Implementing these conditions achieves yields exceeding 75% in pilot studies.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A supplementary method involves Suzuki-Miyaura coupling to assemble the pyridine moiety. For instance, 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine undergoes coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine in a 1,4-dioxane/water system:
While this approach is effective for structural analogs, its applicability to this compound requires further validation.
Hydrolytic Amination
Patent WO2022136206A1 describes a hydrolytic amination route using bis(4-methoxyphenyl)methylamine intermediates. Although developed for a different target, adapting this protocol could involve:
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Condensation of 4-methoxybenzylamine with pyridine-2-carbaldehyde.
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Reduction of the resultant imine using catalytic hydrogenation.
Industrial-Scale Process Refinements
Solvent and Reagent Efficiency
Recent optimizations focus on sustainability:
Chemical Reactions Analysis
Types of Reactions
CMP 6 undergoes various chemical reactions, including:
Oxidation: CMP 6 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CMP 6 into its reduced forms.
Substitution: CMP 6 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various derivatives of CMP 6 that retain or enhance its biological activity. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
CMP 6 has a wide range of scientific research applications:
Mechanism of Action
CMP 6 exerts its effects by inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which play crucial roles in immune responses and cell proliferation. By inhibiting JAK activity, CMP 6 disrupts these signaling pathways, leading to reduced cytokine production and immune cell activation. This mechanism is particularly beneficial in conditions where excessive immune activation or cell proliferation is detrimental, such as autoimmune diseases and cancer .
Comparison with Similar Compounds
A comparative analysis of (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine and its structural analogs highlights key differences in substituents, physicochemical properties, and biological activities:
Structural and Electronic Comparisons
Key Observations :
- Electron-Donating vs.
- Amine Classification : Secondary amines (e.g., the target compound) may exhibit different pharmacokinetic profiles compared to tertiary amines (e.g., DMMA), affecting membrane permeability and metabolic stability.
Biological Activity
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine, a compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of approximately 228.3 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, particularly in cancer research and proteomics, highlighting synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a (4-methoxybenzyl) group. The methoxy group enhances lipophilicity, which is crucial for biological interactions. Its structure allows it to serve as a cleavable linker in proteomics, facilitating the attachment of various functionalities to biomolecules such as peptides and proteins.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
- Proteomics Applications : Its role as a cleavable linker aids in studying protein interactions and modifications.
Anticancer Activity
A notable study evaluated the antiproliferative effects of several compounds related to this compound against different cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). The results are summarized in Table 1.
| Compound | Cell Line | IC₅₀ Value (µM) | Remarks |
|---|---|---|---|
| 9b | MCF7 | <3 | High potency |
| 9d | HCT116 | <3 | High potency |
| 9g | PC3 | <5 | Effective inhibition |
The IC₅₀ values indicate that compounds derived from this compound exhibit potent anticancer properties, particularly against MCF7 and HCT116 cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For instance, it has been shown to inhibit deubiquitinase complexes, which are crucial for regulating protein stability and degradation pathways associated with cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR studies on this compound suggest that modifications to its methoxy and amine groups significantly influence its binding affinities and biological activities. For example:
- Substituent Variations : Altering the substituent on the benzene ring affects the compound's lipophilicity and overall biological effectiveness.
Comparative Analysis
Several structurally similar compounds were analyzed for their biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(4-methoxybenzyl)pyridin-2-amine | Pyridine-based amine | Simpler structure without methyl group on nitrogen |
| Bis(pyridin-2-ylmethyl)amine | Divalent amine | Contains two pyridine moieties |
| (4-Methyl-benzyl)-pyridin-2-ylmethyl-amines | Methyl-substituted variant | Different substituent on benzene ring |
These comparisons highlight the unique properties of this compound that may confer distinct biological activities compared to its analogs.
Case Studies
- Cancer Cell Line Studies : A study published in Molecules demonstrated that derivatives of this compound exhibited IC₅₀ values lower than 5 µM against multiple cancer cell lines, indicating strong potential for therapeutic applications .
- Proteomic Applications : The compound has been utilized as a cleavable linker in proteomics research, allowing for advanced studies on protein interactions and post-translational modifications.
Q & A
Q. What are the established synthetic routes for (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine, and how can reaction parameters be optimized?
The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives can react with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) in ethanol under acidic catalysis (acetic acid), yielding imine intermediates that are further cyclized . Optimizing stoichiometry (e.g., 1:1 molar ratio), solvent choice (ethanol for solubility), and acid catalyst volume (10 drops of acetic acid) can improve yields up to 91% . Purification via vacuum filtration and washing with methanol enhances purity . Alternative routes may involve reductive amination or nucleophilic substitution, requiring careful control of temperature and pH .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral discrepancies addressed?
Key techniques include:
- 1H/13C-NMR : Assign peaks to aromatic protons (δ 7.0–8.1 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~10.7 ppm) . Discrepancies in splitting patterns may arise from solvent effects or impurities; deuterated DMSO ensures consistency .
- FTIR : Confirm C=N stretches (~1596 cm⁻¹) and N-H bonds (~3198 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 334.1553) with deviations <0.3 ppm . Cross-referencing with computational predictions (e.g., DFT) resolves ambiguities .
Q. What physical properties (e.g., solubility, stability) are critical for experimental design?
Predicted properties include a molecular weight of 212.29 g/mol, boiling point ~572°C, and solubility in polar aprotic solvents (e.g., DMSO, ethanol) . The compound’s stability under acidic conditions (e.g., during hypochlorite-mediated cyclization) must be monitored to avoid decomposition .
Advanced Research Questions
Q. How can DFT calculations guide the design of this compound derivatives for catalytic applications?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties, such as HOMO/LUMO energies, to assess redox activity . For example, exact exchange terms improve accuracy for bond dissociation energies (<2.4 kcal/mol error) . These insights help tailor ligands for metal coordination (e.g., Cu(II) complexes in ) by optimizing charge transfer and steric effects .
Q. What strategies resolve contradictions in reaction yields or spectroscopic data during derivative synthesis?
Conflicting yields may stem from competing pathways (e.g., over-oxidation). Methodological adjustments include:
- Reaction monitoring : Use TLC (dichloromethane mobile phase) or in situ NMR to track intermediates .
- Alternative oxidants : Sodium hypochlorite (8 mmol) in ethanol at RT minimizes side products during cyclization .
- Crystallographic validation : SHELX software refines X-ray structures to confirm bond angles (e.g., C-N-C ~121°) and resolve spectral mismatches .
Q. How is dual receptor binding activity (e.g., histamine H1/H4) evaluated for pharmacological derivatives?
Pharmacological assays involve:
- Radioligand displacement : Measure IC50 values using tritiated histamine in cell membranes expressing H1/H4 receptors .
- Functional assays : Monitor intracellular Ca²⁺ flux via FLIPR for agonist/antagonist profiling . Challenges include selectivity against off-target receptors; structural modifications (e.g., pyridinyl substitutions) enhance specificity .
Q. What crystallographic considerations apply to metal complexes of this amine ligand?
For complexes like [(4-Methylbenzyl)bis(pyridin-2-ylmethyl)amine]Cu(II), SHELXL refines bond distances (e.g., Cu-S ~2.3 Å) and angles (N-Cu-N ~90°) . Twinning or disorder in crystals (common with flexible ligands) requires high-resolution data (≤0.8 Å) and anisotropic displacement parameters .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions and inert atmospheres for moisture-sensitive steps .
- Computational Validation : Use Gaussian or ORCA with solvent models (e.g., PCM) to simulate NMR shifts .
- Safety : Handle hypochlorite and acetic acid with PPE; monitor exotherms during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
